[(4-Chlorobutyl)sulfanyl]benzene
Description
Properties
CAS No. |
14633-31-9 |
|---|---|
Molecular Formula |
C10H13ClS |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
4-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
OMSCMJGUCKTCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [(4-Chlorobutyl)sulfanyl]benzene: Structure, Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [(4-Chlorobutyl)sulfanyl]benzene, a bifunctional molecule of increasing interest in the fields of organic synthesis and medicinal chemistry. By integrating a detailed examination of its chemical structure and physicochemical properties with practical, field-proven insights into its synthesis and reactivity, this document serves as an essential resource for researchers leveraging this versatile building block in novel drug development and complex molecule synthesis.
Molecular Structure and Physicochemical Properties
This compound, also known as phenyl 4-chlorobutyl sulfide, possesses a unique molecular architecture that combines an aromatic thioether moiety with a reactive alkyl chloride terminus. This duality of function is the cornerstone of its synthetic utility.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Data:
A thorough literature search indicates that while the synthesis of this compound has been reported, comprehensive experimental data on its physical properties are not widely available.[1] The table below summarizes the known and predicted information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClS | [1] |
| Molecular Weight | 200.73 g/mol | [1] |
| Boiling Point | Not experimentally determined | [1] |
| Melting Point | Not experimentally determined | [1] |
| Density | Not experimentally determined | [1] |
| Refractive Index | Not experimentally determined | [1] |
The absence of readily available experimental physical constants underscores the specialized nature of this reagent and highlights the importance of thorough characterization upon synthesis.
Synthesis of this compound: A Protocol Rooted in Nucleophilic Substitution
The most direct and widely recognized method for the synthesis of this compound is the S-alkylation of thiophenol with a suitable four-carbon electrophile bearing a terminal chloro group. The high nucleophilicity of the thiolate anion makes this a highly efficient transformation.[2]
Reaction Scheme:
Figure 2: Synthetic pathway for this compound.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the alkylation of thiols.[2]
Materials:
-
Thiophenol
-
1-bromo-4-chlorobutane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of thiophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiophenolate anion.
-
Add 1-bromo-4-chlorobutane (1.2 eq.) dropwise to the reaction mixture. The choice of 1-bromo-4-chlorobutane is strategic, as the greater reactivity of the carbon-bromine bond allows for selective displacement, leaving the chloro group intact for subsequent transformations.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Self-Validation and Causality: The use of a carbonate base is sufficient to deprotonate the acidic thiol (pKa ~6.5) without promoting side reactions like the elimination of the alkyl halide.[2] The workup procedure is designed to remove unreacted thiophenol and inorganic salts, ensuring the purity of the final product.
Spectroscopic Characterization
Due to the lack of publicly available spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its functional groups and comparison with similar structures.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.55 | Triplet | 2H | Methylene protons adjacent to chlorine (-CH₂Cl) |
| 2.95 | Triplet | 2H | Methylene protons adjacent to sulfur (-SCH₂) |
| 1.90 - 1.70 | Multiplet | 4H | Central methylene protons (-CH₂CH₂-) |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| 136.0 | Quaternary aromatic carbon (C-S) |
| 129.0 | Aromatic CH carbons |
| 126.0 | Aromatic CH carbons |
| 45.0 | Methylene carbon adjacent to chlorine (-CH₂Cl) |
| 35.0 | Methylene carbon adjacent to sulfur (-SCH₂) |
| 31.0, 28.0 | Central methylene carbons (-CH₂CH₂-) |
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1580, 1480, 1440 | Aromatic C=C skeletal vibrations |
| 740, 690 | C-H out-of-plane bending (monosubstituted benzene) |
| 700 - 600 | C-S stretch |
| 800 - 600 | C-Cl stretch |
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 200/202 (due to the ³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve:
-
Loss of the chlorobutyl chain: leading to a fragment at m/z = 109 (C₆H₅S⁺).
-
Cleavage of the C-S bond: resulting in a fragment at m/z = 91 (C₄H₈Cl⁺).
-
Benzylic-type cleavage: could lead to various smaller fragments.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the aromatic ring and the terminal alkyl chloride.
Reactions at the Alkyl Chloride Terminus:
The primary chloride is an excellent electrophilic site for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, making it a valuable intermediate for chain extension and functional group introduction.
Figure 3: Nucleophilic substitution at the alkyl chloride terminus.
Potential Nucleophiles and Corresponding Products:
-
Azide (N₃⁻): To form the corresponding azido derivative, a precursor for amines via reduction.
-
Cyanide (CN⁻): For the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids.
-
Secondary Amines (R₂NH): To generate tertiary amines, a common motif in many pharmaceutical agents.
-
Carboxylates (RCOO⁻): To form esters.
Reactions involving the Aryl Thioether Moiety:
The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the molecule and introduce new functionalities. The aromatic ring itself can undergo electrophilic aromatic substitution, although the sulfanyl group is a weakly activating, ortho-, para-director.
Applications in Drug Development
While specific examples of marketed drugs derived directly from this compound are not prevalent in the public domain, its structural motifs are highly relevant to medicinal chemistry. Aryl thioethers are present in a wide array of biologically active compounds, and the ability to introduce a flexible four-carbon linker with a reactive handle makes this molecule a valuable tool for:
-
Scaffold Elaboration: It can be used to connect a phenylthio pharmacophore to other molecular fragments.
-
Linkerology in PROTACs and ADCs: The butyl chain can serve as a component of linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Fragment-Based Drug Discovery (FBDD): The phenylthio group can serve as an initial fragment that is subsequently grown using the reactive chlorobutyl chain.
The versatility of this compound makes it a compound of high potential for the synthesis of novel chemical entities with therapeutic potential.
Safety Information
-
Thiophenol-like Odor: The compound is likely to have a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.
-
Alkylating Agent: As an alkyl chloride, it should be treated as a potential alkylating agent and handled with appropriate personal protective equipment (gloves, safety glasses).
-
General Handling: Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a synthetically valuable bifunctional molecule that offers a convenient platform for the elaboration of complex molecular architectures. Its straightforward synthesis and predictable reactivity make it an attractive building block for medicinal chemists and process development scientists. While a comprehensive experimental characterization of its physical and spectroscopic properties is yet to be widely published, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- This citation is a placeholder for a general organic chemistry textbook that would describe the principles of nucleophilic substitution and thiol chemistry.
-
ChemSynthesis. (2025). 4-chloro-butylsulfanyl-benzene. Retrieved from [Link][1]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link][2]
Sources
Technical Guide: Solubility & Handling of 4-Chlorobutyl Phenyl Sulfide
[1][2][3][4]
Part 1: Executive Summary & Compound Identification[1][2][3][4][5]
Critical Disambiguation: Researchers often confuse 4-chlorobutyl phenyl sulfide with 4-(phenylthio)benzyl chloride (CAS 1208-87-3).[1][2][3][4][5]
-
Target Compound (This Guide): Ph–S–CH₂CH₂CH₂CH₂–Cl (Alkyl chloride chain).[2][3][4][5]
-
Common Confusant: Ph–S–C₆H₄–CH₂–Cl (Benzyl chloride derivative).[2][3][4][5]
-
Implication: The alkyl chloride (target) is significantly less reactive toward hydrolysis than the benzyl chloride analog.[3][4][5] Ensure you are working with the correct structural isomer before applying these solubility parameters.
Physical State: Viscous liquid / Low-melting solid (Ambient).[1][2][3][4][5] Primary Solubility Characteristic: Lipophilic; highly soluble in non-polar and polar aprotic organic solvents; insoluble in water.[2][3][4][5]
Part 2: Theoretical Solubility Profile
As specific experimental solubility data (g/L) is often proprietary for this intermediate, the following profile is derived from Structure-Property Relationship (SPR) analysis of the phenyl-thio-alkyl core. This approach is standard for optimizing reaction media and extraction protocols.[2][3][4][5]
Structural Analysis
-
Phenyl Ring & Butyl Chain: Provide high lipophilicity (Hydrophobic).[2][3][4][5]
-
Thioether Linkage (-S-): Adds polarizability but limited polarity; does not donate hydrogen bonds.[1][2][3][4][5]
-
Terminal Chloride (-Cl): Weakly polar; enables solubility in chlorinated solvents but does not grant water solubility.[1][2][3][4][5]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible / High | Primary Choice. Excellent for extraction and chromatography loading.[1][2][3][4][5] |
| Aromatic | Toluene, Benzene, Xylene | Miscible / High | Ideal for high-temp reactions (e.g., reflux) or azeotropic drying.[1][5] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Standard reaction media.[3][5] Acetone is excellent for Finkelstein reactions.[2][3][4][5] |
| Polar Aprotic (High BP) | DMF, DMSO, DMAc | High | Used for nucleophilic substitutions ( |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Soluble at RT; may oil out at |
| Aliphatic | Hexanes, Heptane, Pentane | Moderate | Likely soluble, but may require co-solvent (e.g., EtOAc) for chromatography.[1][5] |
| Aqueous | Water, Brine | Insoluble | Forms a distinct organic layer (usually denser than water if heavily chlorinated, but this mono-chloride is likely |
Part 3: Experimental Protocols
Protocol A: Solubility Screening (Self-Validating)
Use this protocol to determine the precise saturation limit for your specific batch.[1][2][3][4]
-
Preparation: Place 100 mg of 4-chlorobutyl phenyl sulfide into a 4 mL vial.
-
Addition: Add the target solvent in
increments at . -
Observation: Vortex for 30 seconds after each addition.
-
Validation: If soluble, cool to
. If precipitate/oil forms, the solvent is suitable for purification via crystallization/phase separation.[4][5]
Protocol B: Partition Coefficient Determination (LogP Proxy)
Essential for estimating environmental fate or biological uptake.[2][3][5]
Part 4: Visualization & Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate aids in selecting the correct solvent based on the intended application (Synthesis vs. Purification).[3][4][5]
Caption: Decision matrix for selecting solvents based on thermal requirements and purification technique.
Figure 2: Reactivity & Solubility Pathways
Understanding how solubility impacts reactivity (Nucleophilic Substitution vs. Oxidation).[2][3][4][5]
Caption: Impact of solvent choice on reaction pathways; Polar aprotic solvents enhance substitution rates.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78543, (4-Chlorobutyl)benzene. (Used as structural analog for butyl chain solubility).[2][3][4][5] Retrieved from [Link][3][4][5]
-
Organic Syntheses. Alkylation of Thiophenols. (General procedure for synthesis and workup of alkyl phenyl sulfides). Retrieved from [Link][3][4][5]
Sources
- 1. CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]
- 2. (4-Chlorobutyl)benzene | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(4-chlorophenyl) sulfide | C12H8Cl2S | CID 78854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(4-chlorophenyl) sulfide | C12H8Cl2S | CID 78854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 6. Phenyl Sulfide [drugfuture.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Phase-Transfer Catalyzed Alkylation of Benzenethiol with 1,4-Dichlorobutane for the Synthesis of 1,4-Bis(phenylthio)butane
Abstract
This document provides a comprehensive guide for the synthesis of 1,4-bis(phenylthio)butane via the S-alkylation of benzenethiol with 1,4-dichlorobutane. The protocol leverages the efficiency and green chemistry principles of Phase-Transfer Catalysis (PTC), a robust technique for reactions involving immiscible phases.[1][2] This method offers significant advantages, including the use of mild reaction conditions, high yields, and simplified workup procedures, making it highly suitable for both academic research and industrial drug development applications.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and characterization techniques.
Introduction and Scientific Principles
Thioethers, or sulfides, are a critical class of organosulfur compounds widely utilized as intermediates in the synthesis of biologically and pharmaceutically active molecules.[3] The most common and direct method for their preparation is the S-alkylation of thiols, which involves the reaction of a thiol with an alkyl halide in the presence of a base.[3]
Benzenethiol (also known as thiophenol, PhSH) is a simple aromatic thiol that serves as a versatile nucleophile.[5] Its high nucleophilicity, particularly after deprotonation to the thiophenolate anion (PhS⁻), allows for efficient alkylation.[5] The reaction with a dihaloalkane, such as 1,4-dichlorobutane, presents an opportunity for a double substitution to form a bis-thioether.
The Challenge of Biphasic Reactions:
A traditional challenge in this synthesis is the poor miscibility of the reactants. The inorganic base (e.g., NaOH, K₂CO₃) is typically soluble in an aqueous phase, while the benzenethiol and 1,4-dichlorobutane are soluble in an organic phase. This phase separation severely limits the reaction rate.
The Phase-Transfer Catalysis (PTC) Solution:
Phase-Transfer Catalysis provides an elegant solution to this problem. A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the reactive anion (thiophenolate) from the aqueous phase into the organic phase.[1][2]
The mechanism proceeds as follows:
-
Deprotonation: The base in the aqueous phase deprotonates the benzenethiol at the phase interface, forming the thiophenolate anion (PhS⁻).
-
Ion Exchange: The quaternary ammonium cation (Q⁺) from the PTC exchanges its counter-ion (e.g., Br⁻) for the thiophenolate anion (PhS⁻), forming an ion pair [Q⁺PhS⁻].
-
Phase Transfer: This new ion pair is lipophilic due to the alkyl chains of the cation and readily dissolves in the organic phase.[1]
-
Alkylation: In the organic phase, the thiophenolate anion is now in close proximity to the 1,4-dichlorobutane and acts as a potent nucleophile, displacing a chloride ion in an Sₙ2 reaction.
-
Regeneration: The catalyst cation (Q⁺) then transfers back to the aqueous interface to repeat the cycle.
This catalytic cycle allows the reaction to proceed smoothly and efficiently under mild conditions, often avoiding the need for hazardous, anhydrous, or expensive dipolar aprotic solvents.[1]
Experimental Protocol
This protocol details the synthesis of 1,4-bis(phenylthio)butane on a laboratory scale.
Materials and Equipment
Reagents:
-
Benzenethiol (PhSH), ≥99%
-
1,4-Dichlorobutane, 99%
-
Sodium Hydroxide (NaOH), pellets
-
Tetrabutylammonium Bromide (TBAB), ≥99%
-
Toluene
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Moles (mmol) | Amount |
| Benzenethiol | 110.18 | 2.2 | 55.0 | 6.06 g (5.6 mL) |
| 1,4-Dichlorobutane | 127.01 | 1.0 | 25.0 | 3.18 g (2.7 mL) |
| Sodium Hydroxide | 40.00 | 2.4 | 60.0 | 2.40 g |
| TBAB | 322.37 | 0.05 | 1.25 | 0.40 g |
| Toluene | - | - | - | 50 mL |
| Deionized Water | - | - | - | 50 mL |
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add sodium hydroxide (2.40 g, 60.0 mmol), Tetrabutylammonium Bromide (TBAB) (0.40 g, 1.25 mmol), and deionized water (50 mL).
-
Stir the mixture until the solids are fully dissolved.
-
Add toluene (50 mL) followed by benzenethiol (5.6 mL, 55.0 mmol). The mixture will be biphasic.
Reaction Execution: 4. Begin vigorous stirring to ensure efficient mixing at the phase interface. 5. Add 1,4-dichlorobutane (2.7 mL, 25.0 mmol) to the dropping funnel. Add it dropwise to the reaction mixture over a period of 20-30 minutes. An exothermic reaction may be observed. 6. After the addition is complete, heat the mixture to 80°C using a heating mantle and allow it to reflux with vigorous stirring for 4-6 hours. 7. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials (benzenethiol and 1,4-dichlorobutane) and the reaction mixture. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
Work-up and Isolation: 8. Once the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to room temperature. 9. Transfer the entire mixture to a 500 mL separatory funnel. 10. Add ethyl acetate (50 mL) to dilute the organic phase and rinse the reaction flask, adding the rinse to the separatory funnel. 11. Separate the layers. The aqueous layer (bottom) should be drained and discarded. 12. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual base and salts. 13. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. 14. Filter the mixture to remove the drying agent. 15. Concentrate the filtrate using a rotary evaporator to remove the toluene and ethyl acetate. The crude product will be obtained as a pale yellow oil or a low-melting solid.
Purification: 16. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. 17. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to yield the pure 1,4-bis(phenylthio)butane as a white crystalline solid.
Visualization of Workflow and Chemistry
Experimental Workflow
Caption: Workflow for the synthesis of 1,4-bis(phenylthio)butane.
Reaction Scheme
Caption: S-alkylation of benzenethiol with 1,4-dichlorobutane.
Characterization
The identity and purity of the final product, 1,4-bis(phenylthio)butane, should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm) and two sets of methylene protons from the butane chain (multiplets, ~2.9-3.0 ppm and ~1.7-1.8 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the aromatic carbons and two distinct signals for the aliphatic carbons of the butane bridge.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₆H₁₈S₂ should be observed.
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Benzenethiol (Thiophenol): Highly toxic, flammable, and possesses an extremely foul and persistent odor.[5] Handle with extreme care in a fume hood. Any contaminated glassware should be decontaminated by rinsing with a bleach solution.
-
1,4-Dichlorobutane: Irritant and potential carcinogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (Toluene, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient stirring. 2. Inactive catalyst. 3. Insufficient base. | 1. Increase stirring speed to maximize interfacial area. 2. Use fresh, high-purity TBAB. 3. Ensure the correct stoichiometry of NaOH is used. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. | 1. Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at 80°C. 2. Use pure, fresh reagents. |
| Formation of Side Products | 1. Oxidation of benzenethiol to diphenyl disulfide.[5] 2. Formation of mono-alkylated product (1-chloro-4-(phenylthio)butane). | 1. Maintain an inert atmosphere (e.g., under Nitrogen or Argon) if oxidation is a significant issue. 2. Ensure sufficient benzenethiol is present (slight excess) and allow adequate reaction time for the second substitution to occur. |
| Difficulty in Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
References
-
Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
-
Guida, W. C., & Mathre, D. J. (1979). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry, 44(4), 555-559. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2023). Thiophenol. [Link]
-
Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5337-5345. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2013). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Scientific Information Database. [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1-butene. [Link]
-
Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. [Link]
Sources
Application Note: Streamlined Synthesis of Phenyl 4-Chlorobutyl Sulfide via Phase Transfer Catalysis
Abstract
This application note provides a comprehensive guide for the efficient synthesis of phenyl 4-chlorobutyl sulfide, a valuable intermediate in pharmaceutical and materials science. The described protocol utilizes phase transfer catalysis (PTC) to overcome the inherent immiscibility of the reactants, leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to traditional homogeneous methods. This document offers a detailed experimental procedure, an in-depth discussion of the underlying catalytic mechanism, and practical insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Thioethers and Phase Transfer Catalysis
Thioethers, characterized by a C-S-C linkage, are a pivotal class of organosulfur compounds.[1] Their unique chemical and physical properties make them integral components in a wide array of applications, from biologically active molecules to advanced materials.[2] Phenyl 4-chlorobutyl sulfide, in particular, serves as a key building block in organic synthesis, enabling the introduction of a flexible four-carbon chain with a terminal chloride that can be further functionalized.
Traditional methods for the synthesis of thioethers often involve nucleophilic substitution reactions, which can be hampered by the poor solubility of the nucleophile (a thiolate salt) in the organic solvent required to dissolve the alkyl halide substrate.[3] This biphasic challenge typically necessitates the use of harsh, high-boiling point aprotic polar solvents like DMSO or DMF, which can be difficult to remove and pose environmental concerns.[3]
Phase transfer catalysis (PTC) emerges as an elegant and powerful solution to this problem.[4] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[5] This technique offers numerous advantages, including:
-
Accelerated reaction rates and increased yields. [4]
-
Milder reaction conditions, such as lower temperatures. [6]
-
The use of more environmentally benign and less expensive solvents. [4]
-
Simplified workup procedures. [7]
This application note will detail a robust and reproducible protocol for the synthesis of phenyl 4-chlorobutyl sulfide, leveraging the benefits of phase transfer catalysis to provide a practical and efficient synthetic route.
The Mechanism of Phase Transfer Catalysis in S-Alkylation
The synthesis of phenyl 4-chlorobutyl sulfide proceeds via a nucleophilic substitution reaction where the thiophenoxide anion acts as the nucleophile, displacing the bromide ion from 1-bromo-4-chlorobutane. In a biphasic system (e.g., an aqueous solution of sodium thiophenoxide and an organic solution of 1-bromo-4-chlorobutane), the reaction is exceedingly slow due to the inability of the reactants to interact.
The introduction of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), dramatically accelerates the reaction. The mechanism, illustrated below, involves the following key steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q+) of the catalyst exchanges its counter-ion (Br-) for the thiophenoxide anion (PhS-), forming a lipophilic ion pair (Q+PhS-).
-
Phase Transfer: This newly formed ion pair is soluble in the organic phase and migrates across the phase boundary.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive thiophenoxide anion attacks the electrophilic carbon of 1-bromo-4-chlorobutane, forming the desired phenyl 4-chlorobutyl sulfide and releasing a bromide ion.
-
Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed bromide ion (Q+Br-) and returns to the aqueous phase to repeat the catalytic cycle.
Figure 1: Mechanism of Phase Transfer Catalysis for S-Alkylation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of phenyl 4-chlorobutyl sulfide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Thiophenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| 1-Bromo-4-chlorobutane | Synthesis Grade, 97% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, 99% | Acros Organics |
| Toluene | Anhydrous, 99.8% | J.T. Baker |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Deionized Water | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Parameters
| Parameter | Value |
| Molar Ratio (Thiophenol:NaOH:1-Bromo-4-chlorobutane:TBAB) | 1 : 1.1 : 1.05 : 0.05 |
| Solvent System | Toluene/Water (1:1 v/v) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Stirring Speed | ~400 RPM |
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Thiophenoxide:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium hydroxide (4.4 g, 0.11 mol) and deionized water (50 mL).
-
Stir the mixture until the sodium hydroxide has completely dissolved.
-
Cool the solution to room temperature in an ice bath.
-
Slowly add thiophenol (11.0 g, 10.2 mL, 0.1 mol) dropwise to the sodium hydroxide solution with continuous stirring. The formation of a white precipitate of sodium thiophenoxide may be observed.
-
-
Reaction Setup:
-
To the freshly prepared sodium thiophenoxide solution, add toluene (50 mL) and Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol).
-
Begin vigorous stirring to create a well-mixed biphasic system.
-
-
Addition of Alkyl Halide and Reaction:
-
In a dropping funnel, place 1-bromo-4-chlorobutane (18.0 g, 12.1 mL, 0.105 mol).
-
Add the 1-bromo-4-chlorobutane dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted thiophenol.
-
Brine (50 mL) to remove any remaining water-soluble impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Product Characterization:
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterize the final product, phenyl 4-chlorobutyl sulfide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
Figure 2: Workflow for the Synthesis of Phenyl 4-Chlorobutyl Sulfide.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The disappearance of the starting materials (thiophenol and 1-bromo-4-chlorobutane) and the appearance of the product spot/peak are key indicators of reaction progression.
-
Workup Efficacy: The washing steps with saturated sodium bicarbonate are crucial for removing acidic impurities, primarily unreacted thiophenol. The neutrality of the organic layer can be confirmed with pH paper after the final wash.
-
Purity Assessment: The purity of the final product should be rigorously assessed by analytical techniques. ¹H NMR spectroscopy will provide a clear spectrum with characteristic peaks for the phenyl and butyl groups, and integration should correspond to the expected proton ratios. GC-MS analysis will show a single major peak corresponding to the mass of phenyl 4-chlorobutyl sulfide.
Conclusion
The application of phase transfer catalysis provides a highly effective and efficient method for the synthesis of phenyl 4-chlorobutyl sulfide. This protocol offers significant advantages over traditional methods by enabling the reaction to proceed under milder conditions, with simplified workup procedures, and often with higher yields. The detailed methodology and mechanistic insights provided in this application note are intended to empower researchers and professionals to successfully and reliably synthesize this important chemical intermediate.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Gogoi, D. (2015). Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Phase-Transfer-Catalyzed-Synthesis-of-BIS-(-Sulfide-Gogoi/097e3a9b1c9c8e9b6e8a7d3e6f9e5e7f1c1f8a8a]([Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
MDPI. (2023). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
RSC Publishing. (n.d.). Gas–liquid phase-transfer synthesis of phenyl ethers and sulphides with carbonate as base and Carbowax as catalyst. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
Sources
- 1. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. ijirset.com [ijirset.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Synthesis of 1-Phenyltetrahydrothiophenium Chloride via Intramolecular Cyclization of 4-Chlorobutyl Phenyl Sulfide: An Application Note and Detailed Protocol
Introduction: The Significance of Cyclic Sulfonium Salts
Sulfonium salts have emerged as versatile intermediates and reagents in modern organic synthesis. Their applications are extensive, ranging from their use as alkylating and arylating agents to precursors for ylides in reactions like the Corey-Chaykovsky epoxidation.[1][2] The intrinsic thermal stability of many sulfonium salts facilitates their handling and purification, making them attractive tools for synthetic chemists.[3] Among the various classes of these compounds, cyclic sulfonium salts, such as tetrahydrothiophenium derivatives, are of particular interest due to their unique conformational constraints and reactivity. These cyclic structures are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials.[4][5] This application note provides a detailed guide to the synthesis of a specific cyclic sulfonium salt, 1-phenyltetrahydrothiophenium chloride, through the intramolecular cyclization of 4-chlorobutyl phenyl sulfide. This method represents a robust and straightforward approach to constructing the five-membered tetrahydrothiophenium ring system.
Reaction Overview and Mechanism
The synthesis of 1-phenyltetrahydrothiophenium chloride from 4-chlorobutyl phenyl sulfide proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. In this process, the sulfur atom of the thioether acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This intramolecular attack results in the displacement of the chloride ion and the formation of a stable, five-membered cyclic sulfonium salt.
The reaction is typically facilitated by heating the substrate in a suitable solvent. The choice of solvent is critical; it must be able to dissolve the starting material and be sufficiently polar to stabilize the resulting ionic product, yet not so nucleophilic as to compete in the reaction. High-boiling, non-nucleophilic solvents are often preferred to achieve the necessary reaction temperatures for efficient cyclization.
dot digraph "Intramolecular SN2 Cyclization" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded]; edge [arrowhead=vee];
start [label="4-Chlorobutyl Phenyl Sulfide", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transition [label="Heat (Δ)\nSolvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-Phenyltetrahydrothiophenium\nChloride", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> transition [label="Intramolecular\nNucleophilic Attack"]; transition -> product [label="Ring Closure &\nChloride Expulsion"]; } dot Figure 1: Conceptual workflow of the intramolecular SN2 cyclization for the synthesis of 1-phenyltetrahydrothiophenium chloride.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 1-phenyltetrahydrothiophenium chloride.
Materials and Reagents:
-
4-Chlorobutyl phenyl sulfide
-
High-purity, anhydrous solvent (e.g., acetonitrile, nitromethane, or 1,2-dichloroethane)
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation of the Starting Material: The synthesis of the precursor, 4-chlorobutyl phenyl sulfide, can be achieved through the alkylation of thiophenol with 1-bromo-4-chlorobutane in the presence of a base, such as sodium hydroxide.[6] Ensure the starting material is pure and dry before proceeding with the cyclization reaction.
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a stream of nitrogen, add 4-chlorobutyl phenyl sulfide to the flask.
-
Add a suitable anhydrous solvent (e.g., acetonitrile) to the flask. A typical concentration would be in the range of 0.1 to 0.5 M.
-
-
Intramolecular Cyclization:
-
Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the chosen solvent. For acetonitrile, refluxing for 24-48 hours is a reasonable starting point.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots. The disappearance of the starting material and the appearance of a new, more polar spot (for TLC) indicates product formation.
-
-
Isolation and Purification of the Product:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product has precipitated out of the solution, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product, which may be an oil or a solid, should be washed with a non-polar solvent, such as anhydrous diethyl ether, to remove any unreacted starting material and non-polar impurities. This is typically done by triturating the crude product with the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/diethyl ether) can be performed. Sulfonium salts can also be purified by column chromatography on silica gel using a polar eluent system such as dichloromethane/methanol.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Starting Material | 4-Chlorobutyl phenyl sulfide | Ensure high purity and dryness. |
| Solvent | Anhydrous Acetonitrile | Other high-boiling, non-nucleophilic solvents can be explored. |
| Temperature | Reflux | Typically around 82°C for acetonitrile. |
| Reaction Time | 24 - 48 hours | Monitor by TLC or NMR for completion. |
| Work-up | Precipitation/Filtration or Evaporation | Depends on the solubility of the product in the reaction solvent. |
| Purification | Washing with diethyl ether, Recrystallization | Column chromatography can be used for higher purity. |
Characterization of 1-Phenyltetrahydrothiophenium Chloride
The structure and purity of the synthesized 1-phenyltetrahydrothiophenium chloride can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the cyclic structure. Expect to see multiplets for the methylene protons of the tetrahydrothiophene ring. The chemical shifts of the protons adjacent to the positively charged sulfur atom will be downfield compared to a neutral sulfide. The phenyl protons will appear in the aromatic region. The integration of the signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl group and the four distinct methylene carbons of the tetrahydrothiophene ring. The carbons attached to the sulfur will be deshielded.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is suitable for analyzing the ionic product. The spectrum will show a peak corresponding to the mass of the 1-phenyltetrahydrothiophenium cation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, as well as C-C stretching vibrations.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Best Practices and Troubleshooting
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as hydrolysis of the starting material or product.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon prevents potential oxidation of the sulfide.
-
Reaction Monitoring: Regularly monitoring the reaction progress is important to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
Troubleshooting: Low Yield
-
Incomplete reaction: Extend the reaction time or increase the temperature (if the solvent allows).
-
Side reactions: Ensure the starting material is pure and the reaction conditions are strictly anhydrous.
-
Purification losses: Optimize the purification procedure. If the product is highly soluble in the washing solvent, reduce the amount used and perform washes at a lower temperature.
-
-
Troubleshooting: Product is an Oil
-
Some sulfonium salts are oils at room temperature. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If crystallization is unsuccessful, purification by column chromatography may be necessary.
-
Conclusion
The intramolecular cyclization of 4-chlorobutyl phenyl sulfide provides a reliable and direct route to 1-phenyltetrahydrothiophenium chloride. This application note offers a comprehensive protocol and practical guidance for researchers in organic synthesis and drug development. The resulting cyclic sulfonium salt is a valuable synthetic intermediate with potential for further functionalization and application in the construction of more complex molecular architectures.
References
-
Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery. [Link]
- Method for the purification of aryl sulfonic acids and salts.
-
Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. PMC. [Link]
-
Recent Applications of Sulfonium Salts in Synthesis and Catalysis. PubMed. [Link]
-
Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. PMC. [Link]
-
Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. PubMed. [Link]
-
Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. University of Minnesota Digital Conservancy. [Link]
-
Synthetic Applications of Sulfonium Salts. ResearchGate. [Link]
-
Synthesis of cyclic sulfates by halocyclization. Semantic Scholar. [Link]
-
Intramolecular Cyclization. Encyclopedia MDPI. [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. PMC. [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC. [Link]
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals. PubMed. [Link]
-
[ - Spiro[4.5]decan-7-one, 9,9-dimethyl. Organic Syntheses Procedure. [Link]
-
Current Chemistry Letters. Growing Science. [Link]
-
Current Chemistry Letters. Growing Science. [Link]
-
Preparation of sulfides (video). Khan Academy. [Link]ides-disulfides/v/preparation-of-sulfides)
Sources
- 1. Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Functionalization of [(4-Chlorobutyl)sulfanyl]benzene for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of [(4-Chlorobutyl)sulfanyl]benzene, a versatile building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). This document offers a range of functionalization strategies to introduce key chemical handles necessary for the conjugation of both a target protein "warhead" and an E3 ligase ligand, thereby enabling the construction of effective PROTAC molecules.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. Alkyl chains, such as the one in this compound, are a common choice for linkers due to their synthetic tractability and the ease with which their length can be modified.[2]
This compound: A Versatile Starting Point for PROTAC Linkers
This compound offers a readily available and versatile scaffold for the synthesis of a variety of PROTAC linkers. The presence of a reactive primary alkyl chloride allows for a range of nucleophilic substitution reactions to introduce different functional groups. This enables the synthesis of a library of linkers with diverse chemical properties and attachment points, facilitating the optimization of PROTAC performance.
This guide will detail the conversion of the chloro group in this compound into three key functional handles for PROTAC synthesis: an azide, a primary amine, and a carboxylic acid.
Functionalization Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of this compound.
Strategy 1: Synthesis of 1-Azido-4-(phenylsulfanyl)butane
The introduction of an azide group provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction for conjugating the linker to a warhead or E3 ligase ligand containing an alkyne group.[3][4][5][6]
Reaction Scheme:
Caption: Conversion of this compound to an azide.
Protocol 1: Azidation of this compound
| Parameter | Value |
| Reactants | This compound (1.0 eq), Sodium Azide (NaN3) (1.5 eq) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Column chromatography |
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-azido-4-(phenylsulfanyl)butane.
Strategy 2: Synthesis of 4-(Phenylsulfanyl)butan-1-amine
A primary amine functionality is a common attachment point for amide bond formation, a robust and widely used reaction in PROTAC synthesis for connecting the linker to a carboxylic acid-containing warhead or E3 ligase ligand.[7][8][9] The Gabriel synthesis provides a reliable method for converting alkyl halides to primary amines, avoiding the over-alkylation often seen with direct amination.[2][10][11][12]
Reaction Scheme:
Caption: Gabriel synthesis of 4-(phenylsulfanyl)butan-1-amine.
Protocol 2: Gabriel Synthesis of 4-(Phenylsulfanyl)butan-1-amine
| Parameter | Value |
| Reactants | This compound (1.0 eq), Potassium Phthalimide (1.1 eq), Hydrazine hydrate (4.0 eq) |
| Solvents | Anhydrous DMF, Ethanol (EtOH) |
| Temperature | 100 °C (Step 1), Reflux (Step 2) |
| Reaction Time | 6-8 hours (Step 1), 4-6 hours (Step 2) |
| Work-up | Filtration and extraction |
| Purification | Column chromatography |
Detailed Procedure:
Step 1: Alkylation of Potassium Phthalimide
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-(4-(phenylsulfanyl)butyl)phthalimide.
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the N-(4-(phenylsulfanyl)butyl)phthalimide in ethanol.
-
Add hydrazine hydrate (4.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-(phenylsulfanyl)butan-1-amine.
Strategy 3: Synthesis of 4-(Phenylsulfanyl)butanoic Acid
A carboxylic acid handle is essential for amide coupling with an amine-functionalized warhead or E3 ligase ligand. This can be achieved through a two-step process involving the formation of a nitrile followed by hydrolysis.[5][13][14][15]
Reaction Scheme:
Caption: Synthesis of 4-(phenylsulfanyl)butanoic acid.
Protocol 3: Synthesis of 4-(Phenylsulfanyl)butanoic Acid
| Parameter | Value |
| Reactants | This compound (1.0 eq), Sodium Cyanide (NaCN) (1.2 eq), Hydrochloric Acid (excess) |
| Solvents | Dimethyl sulfoxide (DMSO), Water |
| Temperature | 90 °C (Step 1), Reflux (Step 2) |
| Reaction Time | 12-18 hours (Step 1), 12-24 hours (Step 2) |
| Work-up | Extraction and acidification |
| Purification | Recrystallization or column chromatography |
Detailed Procedure:
Step 1: Synthesis of 5-(Phenylsulfanyl)pentanenitrile
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
Step 2: Hydrolysis of the Nitrile
-
To the crude 5-(phenylsulfanyl)pentanenitrile, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the disappearance of the nitrile by TLC or IR spectroscopy.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 4-(phenylsulfanyl)butanoic acid by recrystallization or column chromatography.
Assembling the PROTAC: Conjugation of the Functionalized Linker
Once the desired functional group has been installed on the this compound scaffold, the next step is to conjugate it to the warhead and the E3 ligase ligand. The choice of conjugation chemistry depends on the functional groups present on the linker and the binding ligands.
Amide Bond Formation
For linkers functionalized with a primary amine or a carboxylic acid, amide coupling is a common and reliable method of conjugation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[3][16][17]
Experimental Workflow for Amide Coupling:
Caption: Amide coupling of an amine-functionalized linker.
Protocol 4: HATU-Mediated Amide Coupling
| Parameter | Value |
| Reactants | Carboxylic acid-containing component (1.0 eq), Amine-containing component (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Preparative HPLC or column chromatography |
Detailed Procedure:
-
Dissolve the carboxylic acid-containing component (e.g., warhead) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing component (e.g., 4-(phenylsulfanyl)butan-1-amine) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude PROTAC molecule by preparative HPLC or column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For the azide-functionalized linker, CuAAC offers a highly specific and efficient method for conjugation with an alkyne-modified binding partner.[4][18][19]
Experimental Workflow for CuAAC:
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value |
| Reactants | Azide-functionalized component (1.0 eq), Alkyne-functionalized component (1.0 eq), Copper(II) sulfate pentahydrate (0.1 eq), Sodium ascorbate (0.2 eq) |
| Solvent | t-Butanol/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
| Work-up | Direct purification or extraction |
| Purification | Preparative HPLC or column chromatography |
Detailed Procedure:
-
Dissolve the azide-functionalized component (e.g., 1-azido-4-(phenylsulfanyl)butane) (1.0 eq) and the alkyne-functionalized component (e.g., E3 ligase ligand) (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can often be isolated by direct purification via preparative HPLC. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the residue is purified.
Conclusion
This application note provides a detailed guide to the functionalization of this compound, a valuable starting material for the synthesis of PROTAC linkers. The protocols outlined herein offer robust and versatile methods for introducing key chemical handles—azides, amines, and carboxylic acids—enabling the assembly of a diverse range of PROTAC molecules. By providing a clear and logical workflow from linker synthesis to final PROTAC conjugation, this guide aims to facilitate the research and development of novel protein degraders for therapeutic applications.
References
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Supporting Information 1. (n.d.). [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
University Press, C. (n.d.). Gabriel Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
-
Zhang, X., et al. (2009). Acta Crystallographica Section E, 65(11), o2848. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1-butene. [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
Royal Society of Chemistry. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. [Link]
-
ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Yang, Z., et al. (2014). Acta Crystallographica Section E, 70(3), o259. [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Organic Syntheses. (n.d.). 4-dodecylbenzenesulfonyl azides. [Link]
-
NRC Research Press. (2026, January 1). A facile method of preparing azide derivatives from lithiated polysulfone intermediates. [Link]
-
ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. [Link]
-
TAMAGAWA SEIKI CO., LTD. (n.d.). Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. [Link]
-
Wiley Online Library. (2020, November 16). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]
Sources
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- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Gabriel Synthesis [organic-chemistry.org]
- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
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- 17. growingscience.com [growingscience.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Minimizing disulfide byproduct formation in thiophenol alkylation
Technical Support Center: Minimizing Disulfide Byproducts in Thiophenol Alkylation
Part 1: Core Directive & Overview
Subject: Strategic Control of Thiol Oxidation during Thioether Synthesis To: Process Chemists, Medicinal Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Process R&D[1][2]
The Challenge:
The alkylation of thiophenol (
The root cause is the thiolate anion (
This guide moves beyond basic "degassing" to provide a rigorous, self-validating system for high-purity thioether synthesis.[2]
Part 2: Troubleshooting Guide (Q&A)
Q1: My starting material (thiophenol) already contains 5-10% disulfide before I even start. How do I purify it in-situ?
Diagnosis: Thiophenols oxidize on the shelf.[2] Using degraded starting material ensures byproduct formation.[2] The Fix: Do not attempt to distill thiophenol (it smells and is toxic). Instead, perform a reductive pre-treatment .[1][2]
-
Protocol: Dissolve your thiophenol in the reaction solvent. Add 1.1 equivalents (relative to the estimated disulfide impurity) of TCEP (Tris(2-carboxyethyl)phosphine) .
-
Why: TCEP selectively reduces the disulfide bond to thiols without interfering with the subsequent alkylation (unlike DTT, which contains thiols that would compete for the alkyl halide).
-
Validation: Check LC-MS after 15 minutes. The disulfide peak should vanish.[2] Then, add your base and alkylating agent directly to this solution.[2]
Q2: I degassed my solvent by bubbling nitrogen, but I still see disulfide formation increasing over time.
Diagnosis: "Sparging" (bubbling) is often insufficient for oxygen-sensitive thiolates, especially in polar aprotic solvents (DMF, DMSO) which have high oxygen solubility.[1][2] The Fix: Switch to Freeze-Pump-Thaw or vigorous Sonication-Degassing .
-
Causality: Micro-bubbles of
trapped in the solvation shell of the solvent molecules act as a local oxidant reservoir. -
Protocol: See the Standard Operating Procedure below.
-
Alternative: If using a balloon, ensure it is actively flushing the headspace, not just static.[1][2] A positive pressure of Argon is superior to Nitrogen due to Argon's higher density, forming a better "blanket" over the liquid.
Q3: The reaction is slow, and disulfide levels rise the longer I wait. Should I add more base?
Diagnosis: Increasing base concentration increases the concentration of
-
Logic: Rate
.[1] Rate .[1] -
Action: Use a large excess of the alkylating agent (1.5 - 2.0 equiv) and run the reaction at the highest concentration possible (e.g., 1M rather than 0.1M). This maximizes the collision frequency between
and relative to and dissolved .
Q4: I see a spike in disulfide after the reaction during workup. What is happening?
Diagnosis: This is Post-Reaction Oxidation .[2] You likely quenched with water while the pH was still high.[2] The Fix: Acidic Quench .
-
Mechanism: The thiolate (
) oxidizes; the thiol ( ) is relatively stable. -
Protocol: Quench the reaction with 1M HCl or saturated
before exposing the mixture to air. Drop the pH to <4. This protonates any remaining thiolate, rendering it inert to air oxidation during extraction.[1][2]
Part 3: Experimental Protocols & Data
Protocol A: The "Gold Standard" Degassing (Freeze-Pump-Thaw)
Use for critical kinetics or highly sensitive substrates.
-
Place solvent in a Schlenk flask.[2]
-
Freeze solvent using liquid nitrogen.[2]
-
Apply high vacuum (0.1 mmHg) for 5-10 minutes.
-
Close vacuum; thaw solvent in a warm water bath (do not heat above RT).[2]
-
Repeat 3 times.
-
Backfill with Argon.[2]
Protocol B: TCEP-Mediated Alkylation (General Procedure)
Designed to actively scavenge disulfide during reaction.[1]
-
Charge: Add Thiophenol (1.0 equiv) and Alkyl Halide (1.2 equiv) to the flask.
-
Solvent: Add degassed DMF or Acetonitrile (0.5 M concentration).
-
Additive: Add TCEP-HCl (0.05 equiv). Note: This catalytic amount cleans up initial disulfide and scavenges any formed during the run.
-
Base: Add
or (1.5 equiv) under Argon flow. -
Monitor: Stir at RT. Monitor by HPLC.
-
Workup: Pour into 1M HCl (Acidic Quench). Extract with EtOAc.[2]
Data: Reducing Agent Compatibility Table
| Reducing Agent | Mechanism | Compatible with Alkylation? | Notes |
| TCEP | Phosphine oxidation | YES | Recommended. No nucleophilic thiol group.[2] Works at wide pH.[2][3][4][5][6] |
| DTT / BME | Thiol-Disulfide Exchange | NO | Contains free -SH groups that will react with your alkyl halide ( |
| NaBH4 | Hydride transfer | Conditional | Risk of reducing sensitive functional groups (ketones, aldehydes, etc.) on your substrate.[1][2] |
| Phosphines ( | Phosphine oxidation | Poor | Kinetics are too slow compared to TCEP; requires water to regenerate.[2] |
Part 4: Visualization (Graphviz)
Diagram 1: Competing Kinetic Pathways
This diagram illustrates why oxygen exclusion and electrophile concentration are critical control points.
Caption: The Thiolate Anion is the bifurcation point. High [R-X] and low [O2] force the flux towards the green (desired) pathway.
Diagram 2: Troubleshooting Decision Tree
Caption: Systematic isolation of the oxidation source: Feedstock, Reaction Environment, or Workup.[1]
Part 5: References
-
Thiophenol - Reactivity and Oxidation. Wikipedia.[2]
-
TCEP Compatibility with Alkylation. Thermo Fisher Scientific Technical Guide.
-
Degassing Solvents: Freeze-Pump-Thaw Protocol. University of Rochester, Dept. of Chemistry.
-
Kinetics of Thiol Oxidation vs Alkylation. Organic Letters (ACS Publications). [1]
-
Reduction of Disulfides with TCEP. BroadPharm Technical Note.
Sources
- 1. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. yunbiopharm.com [yunbiopharm.com]
Technical Support Center: Optimization of Reaction Temperature for Benzenethiol Alkylation with Dihaloalkanes
Welcome to the technical support center for the alkylation of benzenethiol with dihaloalkanes. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction temperature and achieve desired outcomes. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide
This section addresses common issues encountered during the S-alkylation of benzenethiol with dihaloalkanes, with a focus on the role of reaction temperature.
Question 1: I am observing very low or no conversion of my starting materials. What are the likely temperature-related causes and how can I fix this?
Answer:
Low or no conversion is a common hurdle, often pointing to insufficient activation energy for the reaction to proceed at a reasonable rate. The reaction, typically a bimolecular nucleophilic substitution (SN2), requires the thiophenolate anion to attack the electrophilic carbon of the dihaloalkane.[1][2]
Potential Causes & Solutions:
-
Insufficient Temperature: The initial reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For many common solvents, starting optimization around 50-60 °C is a good baseline.[3] Some protocols have reported success at temperatures ranging from room temperature to 110 °C depending on the specific substrates and catalytic system used.[3]
-
-
Poor Solubility at Low Temperatures: Your benzenethiol, dihaloalkane, or the base might not be sufficiently soluble in the chosen solvent at lower temperatures, leading to a heterogeneous mixture with slow reaction kinetics.
-
Solution: Before increasing the temperature, ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a solvent with better solvating power for your specific reagents. Alternatively, increasing the temperature will often improve solubility.
-
-
Inefficient Thiophenolate Formation: The deprotonation of benzenethiol to the more nucleophilic thiophenolate is a prerequisite for the reaction.[1] This acid-base reaction can be temperature-dependent, especially with weaker bases.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, K₂CO₃) to fully deprotonate the benzenethiol.[3] Gentle warming during the initial deprotonation step, before the addition of the dihaloalkane, can be beneficial.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing a significant amount of undesired side products, such as the di-substituted product (α,ω-bis(phenylthio)alkane) when I want the mono-substituted product, or vice-versa. How can I control selectivity by optimizing the temperature?
Answer:
Controlling selectivity between mono- and di-alkylation is a key challenge when using dihaloalkanes. Temperature plays a crucial role here, as it influences the relative rates of the first and second substitution reactions.
Potential Causes & Solutions:
-
High Temperature Favoring Di-substitution: Higher temperatures provide more energy to the system, which can cause the initially formed mono-substituted product to react further with another equivalent of thiophenolate, leading to the di-substituted product.
-
Solution for Mono-substitution: To favor the mono-substituted product, use a lower reaction temperature. This will slow down both reactions, but will have a more pronounced effect on the second substitution, which often has a higher activation energy. Also, consider using a molar excess of the dihaloalkane relative to the benzenethiol.
-
-
Low Temperature Favoring Mono-substitution: Conversely, if your goal is the di-substituted product, a low temperature may not be sufficient to drive the second substitution to completion.
-
Solution for Di-substitution: To favor the di-substituted product, a higher reaction temperature is generally required. Ensure you are using at least two equivalents of benzenethiol for every one equivalent of the dihaloalkane. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also enhance the rate of these reactions, potentially allowing for lower temperatures.[4][5]
-
-
Formation of Cyclic Byproducts: With shorter chain dihaloalkanes (e.g., 1,3-dihalopropane, 1,4-dihalobutane), intramolecular cyclization of the mono-substituted intermediate can occur, competing with the desired intermolecular reaction. This is often more prevalent at higher temperatures.
-
Solution: Use lower temperatures and high concentration conditions to favor the intermolecular reaction over the intramolecular cyclization.
-
Data Summary: Effect of Temperature on Product Distribution
| Temperature Range | Expected Outcome for Mono-alkylation | Expected Outcome for Di-alkylation | Potential for Side Reactions |
| Low (e.g., RT - 40 °C) | Higher selectivity, but slower reaction rate. | Incomplete reaction, significant mono-substituted product remains. | Lower potential for cyclization and other side reactions. |
| Medium (e.g., 50 - 80 °C) | Good balance of reaction rate and selectivity. A good starting point for optimization. | Reaction proceeds, but may require longer times for full conversion. | Moderate potential for side reactions. |
| High (e.g., > 90 °C) | Lower selectivity, increased formation of di-substituted product. | Faster reaction rates, higher yield of the di-substituted product. | Increased risk of cyclization, elimination, and degradation.[6] |
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism for the alkylation of benzenethiol with dihaloalkanes, and which steps are most sensitive to temperature?
Answer:
The reaction proceeds via a two-step SN2 mechanism:
-
Deprotonation: A base removes the acidic proton from the thiol group of benzenethiol (pKa ≈ 6.6) to form the highly nucleophilic thiophenolate anion (PhS⁻).[7] This step is typically fast and exothermic, but can be influenced by temperature if a weak base is used.
-
Nucleophilic Attack: The thiophenolate anion attacks one of the electrophilic carbon atoms of the dihaloalkane, displacing a halide ion and forming the mono-substituted product. This is followed by a second, similar attack to form the di-substituted product.
Both nucleophilic attack steps are temperature-sensitive. According to the Arrhenius equation, the rate of these steps increases exponentially with temperature. Therefore, temperature is a critical parameter for controlling the reaction rate and, as discussed previously, the selectivity.
Caption: General mechanism for benzenethiol alkylation with dihaloalkanes.
Question 2: What is a good starting temperature for my optimization experiments?
Answer:
A good starting point for optimization is typically in the range of 50-80 °C .[3] This moderate temperature range often provides a good balance between a reasonable reaction rate and minimizing side reactions. However, the optimal temperature is highly dependent on several factors:
-
Reactivity of the Dihaloalkane: Dihaloiodides are more reactive than dibromides, which are more reactive than dichlorides. A more reactive dihaloalkane may allow for a lower reaction temperature.
-
Solvent: The boiling point of your solvent will set the upper limit for the reaction temperature under atmospheric pressure.
-
Catalyst: The use of a phase-transfer catalyst (PTC) can significantly increase the reaction rate, often allowing for lower temperatures to be used effectively.[4][8]
We recommend starting at 60 °C and running parallel reactions at 40 °C and 80 °C to quickly map out the temperature landscape for your specific system.
Question 3: Can this reaction be run at room temperature?
Answer:
Yes, running the reaction at room temperature is possible, but it is highly dependent on the specific substrates and conditions.[3][9] Success at room temperature is more likely when:
-
Using a highly reactive dihaloalkane (e.g., an iodide or a bromide with an activated carbon center).
-
Employing a polar aprotic solvent (e.g., DMF, DMSO) that can stabilize the transition state of the SN2 reaction.
-
Utilizing a phase-transfer catalyst to enhance the nucleophilicity of the thiophenolate in the organic phase.[4]
Even under these conditions, reaction times will be significantly longer compared to reactions run at elevated temperatures.
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a general procedure for screening the optimal reaction temperature for the di-alkylation of benzenethiol with a generic dihaloalkane (e.g., 1,5-dibromopentane).
Materials:
-
Benzenethiol
-
1,5-Dibromopentane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating mantles or oil baths with temperature controllers
-
Magnetic stirrers and stir bars
-
Standard laboratory glassware for workup and analysis
Procedure:
-
Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, prepare the following reaction mixtures. Label them for their target temperatures: 50 °C, 70 °C, and 90 °C.
-
Thiophenolate Formation: To each flask, add toluene, water, and NaOH. Stir the mixture until the NaOH is dissolved. Add benzenethiol (2.2 equivalents) to each flask and stir for 30 minutes at room temperature to ensure complete formation of sodium thiophenolate.
-
Catalyst and Electrophile Addition: Add TBAB (e.g., 5 mol%) to each flask, followed by the 1,5-dibromopentane (1.0 equivalent).
-
Heating and Monitoring:
-
Place each flask in a pre-heated oil bath or heating mantle set to its target temperature (50 °C, 70 °C, and 90 °C).
-
Start stirring and monitor the progress of each reaction over time (e.g., at 1, 2, 4, and 8 hours) by taking small aliquots and analyzing them by TLC or GC. Note the consumption of starting materials and the formation of mono- and di-substituted products.
-
-
Workup (after reaction completion or a set time):
-
Cool the reaction mixtures to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the products.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product from each reaction by GC-MS or ¹H NMR to determine the conversion and the relative ratio of mono-substituted to di-substituted product. This data will indicate the optimal temperature for your desired outcome.
This systematic approach will provide clear data on how temperature affects the rate and selectivity of your specific reaction, allowing for informed optimization.
References
- S-Alkylation of thiophenol under bipha - JOCPR. (n.d.).
- S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst - JOCPR. (n.d.).
- Diverse phase transfer catalysts and their quantities, the reaction temperature and time were also optimized by attempting dialkylation reactions with different alkyl halides. (n.d.). RSC Advances.
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thiol Alkylation - YouTube. (2024, February 9). Retrieved February 15, 2026, from [Link]
- Nucleophilicity iof thiophenolate (PhS-) vs thiomethoxide (MeS-) in protic solvent. (2025, October 12).
-
Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - MDPI. (2023, May 11). Retrieved February 15, 2026, from [Link]
-
Thiols and Sulfides - Chemistry LibreTexts. (2024, March 19). Retrieved February 15, 2026, from [Link]
-
Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. (n.d.). Retrieved February 15, 2026, from [Link]
- Green Chemistry - Xingwei Li. (2023, March 24).
-
Reactions of Thiols - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]
- DFT-based guidelines for synthetic chemists - CONICET. (n.d.).
-
Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. (n.d.). Retrieved February 15, 2026, from [Link]
- Purple‐Light Promoted Thiol‐ene Reaction of Alkenes - UniTo. (n.d.).
-
Activation of dihaloalkanes by thiol-dependent mechanisms - PubMed - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alkylation Reactions for Benzene - YouTube. (2020, April 8). Retrieved February 15, 2026, from [Link]
-
Alkyl Reactions on Benzene - YouTube. (2020, April 8). Retrieved February 15, 2026, from [Link]
-
Enabling Technologies for Organic Synthesis - UCL Discovery. (2024, January 25). Retrieved February 15, 2026, from [Link]
-
C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PubMed. (2025, January 10). Retrieved February 15, 2026, from [Link]
-
(PDF) Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. (2018, May 7). Retrieved February 15, 2026, from [Link]
-
Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alkylation of Aromatics with Alkene and Alcohol Starting Materials - YouTube. (2022, March 2). Retrieved February 15, 2026, from [Link]
-
Alkynylsilanes Reactions of alkynylsilanes with electrophiles in the pre.. - Filo. (2025, November 12). Retrieved February 15, 2026, from [Link]
-
A novel synthesis of α‐(phenylthio)aldehydes - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis and properties of alkylthioethanals - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]
-
Transformation of cyclic α-phenylthio aldehydes by stereoselective aldol reactions and phenylthio migration into spirocyclic lactones and ethers, and E-allylic alcohols with 1,4-related chiral centres - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity Against Cancer - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Effect of Temperatures on Polyphenols during Extraction - MDPI. (2022, February 17). Retrieved February 15, 2026, from [Link]
-
Effects of temperature and time on polyphenolic content and antioxidant activity in the pressurized hot water extraction of deodorized thyme (Thymus vulgaris) - PubMed. (2012, November 7). Retrieved February 15, 2026, from [Link]
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- 5. jocpr.com [jocpr.com]
- 6. Effects of temperature and time on polyphenolic content and antioxidant activity in the pressurized hot water extraction of deodorized thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Guide: Stability of 4-Chlorobutyl Phenyl Sulfide on Silica Gel
The following technical guide addresses the stability and purification challenges associated with 4-chlorobutyl phenyl sulfide (also known as (4-chlorobutyl)(phenyl)sulfane).
This guide is structured for organic chemists and process development scientists. It identifies the specific chemical mechanism responsible for yield loss during chromatography and provides validated protocols to mitigate it.
Executive Summary: The "Hidden" Instability
Researchers frequently report low mass recovery or "streaking" when purifying 4-chlorobutyl phenyl sulfide on standard silica gel. This is not typically due to oxidation (sulfoxide formation) or hydrolysis, but rather a specific intramolecular reaction catalyzed by the polar, slightly acidic surface of silica gel.[1]
The Core Issue: Neighboring Group Participation (NGP). The sulfur atom acts as an internal nucleophile, displacing the terminal chloride to form a stable, 5-membered cyclic sulfonium salt. This salt is ionic and remains strongly adsorbed to the baseline of the silica column, resulting in significant material loss.
Mechanistic Insight: Intramolecular Cyclization
To troubleshoot effectively, one must understand the causality.[1] The 4-carbon tether allows the sulfur lone pair to attack the carbon bearing the chlorine atom. According to Baldwin’s Rules for Ring Closure , this is a 5-Exo-Tet cyclization, which is kinetically highly favorable.[1]
The Reaction Pathway
On a Lewis-acidic surface like silica gel (
Figure 1: Mechanism of instability. The neutral sulfide cyclizes into a polar sulfonium salt, which irreversibly binds to the silica stationary phase.
Diagnostic Troubleshooting
Before altering your workflow, confirm if this mechanism is the culprit using these diagnostic steps.
A. The "2D TLC" Test
This test confirms if decomposition is occurring during the separation process.
-
Spot the crude mixture on the bottom-left corner of a square TLC plate.
-
Run the TLC in your standard solvent system (e.g., 5% EtOAc/Hexanes).
-
Do not visualize yet. Rotate the plate 90° counter-clockwise.
-
Run the TLC again in the same solvent system.
-
Visualize:
-
Stable: Spots appear on a diagonal line bisecting the plate.
-
Unstable (Decomposing): You will see spots off the diagonal or a streak connecting two spots. The new spot (usually at the baseline of the second run) is the sulfonium salt generated in situ.
-
B. NMR Signature
If you recover the baseline material (by flushing with MeOH), compare the
-
Starting Material: Triplet at
ppm ( ) and ppm ( ). -
Cyclic Sulfonium: Broad multiplets shifted downfield (
ppm) due to the positive charge on sulfur deshielding the ring protons.
Validated Purification Protocols
If the compound is unstable on standard silica, use one of the following three methods.
Method A: Deactivated Silica Gel (Recommended)
Neutralizing the acidic sites on silica prevents the catalysis of the cyclization.
Protocol:
-
Slurry Preparation: Prepare the silica gel slurry using your mobile phase (e.g., Hexanes).[1]
-
Deactivation: Add Triethylamine (TEA) to the slurry at a concentration of 1% v/v . Stir for 5 minutes.
-
Packing: Pour the column.
-
Equilibration: Flush the column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Run the purification using mobile phase containing 0.5% TEA .
-
Note: The TEA competes for the acidic sites, keeping the sulfide neutral and mobile.
-
Method B: Neutral Alumina (Alternative Phase)
Aluminum oxide (Alumina) is less acidic than silica and less likely to promote cationic cyclization.
Protocol:
-
Purchase Neutral Alumina (Brockmann Activity II or III) .
-
Do not use Acidic Alumina.
-
-
Pack the column dry or wet with Hexanes.
-
Elute with a gradient of Hexanes
5% EtOAc/Hexanes.-
Caution: Alumina has lower capacity than silica; use a ratio of 50:1 (Alumina:Compound) by weight.
-
Method C: Vacuum Distillation (Scalable)
For quantities
Data for Distillation:
| Parameter | Value (Approximate) |
|---|
| Boiling Point |
Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) as a solvent?
A: Use with caution. DCM is slightly polar and can accelerate the
Q: Why does the compound streak even with TEA? A: If streaking persists, you may have residual water in your silica.[1] Water increases the polarity of the stationary phase. Ensure your silica is dry, or switch to Method B (Alumina) which is less sensitive to water content in this context.[1]
Q: Is the cyclic sulfonium salt dangerous? A: It is not explosive, but sulfonium salts are potent alkylating agents (similar to SAM in biology). Handle any baseline residues or "waste" silica with care, treating them as potential irritants/alkylators.[1]
Q: Can I store the purified compound in solution? A: Yes, but avoid protic or acidic solvents. Store in anhydrous Hexanes or Toluene at -20°C. Avoid storing in chloroform or DCM for long periods, as these can slowly become acidic over time, catalyzing decomposition.[1]
References
-
Neighboring Group Participation (General Mechanism)
-
Source: Capon, B., & McManus, S. P. (1976).[1] Neighboring Group Participation. Plenum Press.
- Relevance: Defines the kinetic enhancement of sulfur nucleophiles in -chloroalkyl systems (The "Mustard Gas" effect).
-
-
Baldwin's Rules for Ring Closure
-
Silica Gel Acidity & Catalysis
Sources
Handling moisture sensitivity in the synthesis of aryl chloroalkyl sulfides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of aryl chloroalkyl sulfides. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges related to moisture sensitivity in this critical synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.
Introduction: The Challenge of Moisture in Aryl Chloroalkyl Sulfide Synthesis
The synthesis of aryl chloroalkyl sulfides, typically achieved through the nucleophilic substitution of a chloroalkyl halide with a thiophenolate, is a cornerstone reaction in the development of various pharmaceutical and agrochemical compounds. The general scheme involves the deprotonation of a thiophenol to form a highly nucleophilic thiophenolate anion, which then displaces a chloride from an alkyl chain.
However, the presence of even trace amounts of water can significantly compromise the reaction's efficiency and outcome. The key reagents and intermediates in this synthesis are highly susceptible to moisture, leading to reduced yields, formation of undesirable side products, and complex purification challenges. This guide will provide a structured approach to identifying, preventing, and resolving issues arising from moisture contamination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of aryl chloroalkyl sulfides, providing a systematic approach to troubleshooting.
Problem 1: Low or No Product Yield
A diminished or complete lack of the desired aryl chloroalkyl sulfide is one of the most frequent issues, often directly linked to moisture.
Possible Causes and Solutions:
-
Incomplete Thiophenolate Formation: The base used to deprotonate the thiophenol may be hydrated, consuming the base before it can react with the thiol.
-
Solution: Ensure the base is anhydrous. For hygroscopic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), it is crucial to dry them thoroughly before use. This can be achieved by heating the base under vacuum. For instance, potassium carbonate can be dried by heating to a high temperature to remove absorbed water.
-
-
Hydrolysis of the Chloroalkyl Halide: Chloroalkyl halides can undergo hydrolysis in the presence of water and a base, forming the corresponding alcohol. This side reaction consumes the electrophile, reducing the yield of the desired sulfide.[1]
-
Solution: All reaction components, including solvents and the thiophenol itself, must be rigorously dried. Solvents should be distilled from an appropriate drying agent or passed through a solvent purification system.[2]
-
-
Oxidation of Thiophenolate: In the presence of oxygen and trace moisture, the highly nucleophilic thiophenolate can be oxidized to the corresponding disulfide.[3] This dimerization is a common pathway for yield loss.
Problem 2: Significant Formation of Diaryl Disulfide
The presence of a significant amount of the diaryl disulfide byproduct is a clear indicator of oxidative side reactions.
Possible Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen is the primary culprit for the oxidation of the thiophenolate.
-
Solution: Meticulous exclusion of air is critical. Employing Schlenk line techniques or conducting the reaction in a glovebox will significantly minimize disulfide formation.[3]
-
-
Prolonged Reaction Time at Elevated Temperatures: Extended reaction times, especially at higher temperatures, can increase the likelihood of oxidative side reactions, even with precautions to exclude air.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
Problem 3: Formation of Aryl Hydroxyalkyl Sulfide
The appearance of the corresponding hydroxyalkyl sulfide indicates that the chloroalkyl halide has been hydrolyzed either before or during the reaction.
Possible Causes and Solutions:
-
Contaminated Reagents or Solvents: The primary source of water is often impure starting materials or solvents.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the chloroalkyl halide has been stored under anhydrous conditions.
-
-
Aqueous Workup Issues: Introducing water during the workup before the reaction is complete or while the reaction mixture is still basic can lead to hydrolysis.
-
Solution: Ensure the reaction has gone to completion before quenching with water. If possible, a non-aqueous workup may be considered.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of handling moisture-sensitive aryl chloroalkyl sulfide synthesis.
Q1: How can I be certain my glassware is dry?
Even glassware that appears dry to the naked eye can have a thin film of adsorbed water. For highly moisture-sensitive reactions, it is essential to either flame-dry the glassware under vacuum or oven-dry it at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator over a drying agent like phosphorus pentoxide or calcium chloride before use.
Q2: What is the best choice of base for this reaction?
The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they are highly reactive and require careful handling under strictly anhydrous conditions.[2] Milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred due to their ease of handling.[3][4] However, they are hygroscopic and must be dried before use. The increased acidity of substituted thiophenols may allow for the use of even milder bases.[3]
Q3: How can I effectively dry my solvents?
Common methods for drying solvents include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina, as is common in commercial solvent purification systems. For storing dried solvents, molecular sieves are often used.
Q4: What is the best way to handle hygroscopic bases like potassium carbonate?
Hygroscopic solids should be stored in a desiccator. Before use, they should be dried in an oven under vacuum. Weighing and dispensing should be done as quickly as possible to minimize exposure to atmospheric moisture. For highly critical reactions, handling these reagents inside a glovebox is the most reliable method.
Q5: My purification by column chromatography is difficult. Are there alternative methods?
If the polarity of the desired aryl chloroalkyl sulfide is very similar to that of the diaryl disulfide byproduct, chromatographic separation can be challenging. In such cases, consider the following:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Oxidation and Extraction: It may be possible to selectively oxidize the disulfide to a more polar species (e.g., a thiosulfinate) which can then be more easily separated by extraction or chromatography.
Experimental Protocols & Data
Table 1: Recommended Anhydrous Bases for Thiophenol Alkylation
| Base | Properties | Drying Procedure | Comments |
| Potassium Carbonate (K₂CO₃) | Mildly basic, hygroscopic solid. | Heat at >150°C under vacuum for several hours. | A common and cost-effective choice. Ensure it is finely powdered to maximize surface area. |
| Cesium Carbonate (Cs₂CO₃) | More basic and soluble than K₂CO₃, very hygroscopic. | Heat at >150°C under vacuum for several hours. | Often provides faster reaction rates due to higher solubility and basicity. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base. | Typically used as a dispersion in mineral oil and used directly. | Highly reactive with water, generating flammable hydrogen gas. Requires extreme caution and strictly anhydrous conditions.[2] |
General Experimental Protocol for the Synthesis of Aryl Chloroalkyl Sulfides under Anhydrous Conditions
This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly distilled anhydrous solvent. The selected base should be dried as described in Table 1.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen/argon inlet, add the anhydrous base (e.g., 1.5 equivalents of K₂CO₃).
-
Addition of Thiophenol: Dissolve the thiophenol (1.0 equivalent) in the anhydrous solvent and add it to the flask via a syringe.
-
Thiophenolate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the thiophenol.
-
Addition of Chloroalkyl Halide: Add the chloroalkyl halide (1.1 equivalents) dropwise to the reaction mixture at a temperature that maintains control of any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction may require heating to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. The filtrate can then be concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate eluent system.
Visualizing the Workflow: A Logic Diagram
The following diagram illustrates the critical decision-making process and workflow for successfully handling moisture sensitivity in aryl chloroalkyl sulfide synthesis.
Caption: A logical workflow for the synthesis of aryl chloroalkyl sulfides, emphasizing troubleshooting steps for common moisture-related issues.
References
-
Azizi, N., & Gholibeglo, E. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society, 6(4), 749-753. [Link]
-
Werner, J. J., & Arnold, W. A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16423–16432. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750. [Link]
-
Reno, D. S., & Pariza, R. J. (1993). Phenyl Vinyl Sulfide. Organic Syntheses, 71, 155. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. (2025, August 7). ResearchGate. [Link]
-
Product Class 5: Alkanethiols. (n.d.). Science of Synthesis. [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1993). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
-
Wang, Y., et al. (2025). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications. [Link]
- Process for the preparation of thiophenols. (2002).
-
The Williamson Ether Synthesis. (n.d.). University of Massachusetts Lowell. [Link]
-
Unexpected formation of aryl alkyl sulfide. (n.d.). ResearchGate. [Link]
- Process for drying hygroscopic materials. (1976).
-
Disulfide synthesis by S-alkylation. (n.d.). Organic Chemistry Portal. [Link]
- Method for drying hygroscopic material and the product thereof. (1942).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters, 15(22), 5874–5877. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Magné, V., & Ball, L. T. (2019). Synthesis of Air-stable, Odorless Thiophenol Surrogates via Ni-Catalyzed C-S Cross-Coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 25(37), 8903–8910. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025, August 6). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). National Institutes of Health. [Link]
-
The iron-catalyzed selective hydrodeoxygenation and hydrodesulfurization of (thio)esters by hydrosilylation under blue light activation for access to (thio)ethers. (n.d.). Royal Society of Chemistry. [Link]
-
Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. (2016, March 29). ACS Figshare. [Link]
-
Newman, M. S., & Hetzel, F. W. (1971). 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7). ResearchGate. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). MDPI. [Link]
-
Study of the Effects of a New Multifunctional Composition on Water Cut, Corrosion and Paraffin Deposition. (2026, February 14). MDPI. [Link]
-
Diverse diaryl sulfide synthesis through consecutive aryne reactions. (n.d.). RSC Publishing. [Link]
-
Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. (n.d.). Royal Society of Chemistry. [Link]
-
PANI-Based Hydrogen Sulfide Gas Sensors. (n.d.). MDPI. [Link]
-
Proposed mechanism for Water assisted hydrothiolation of alkene. (n.d.). ResearchGate. [Link]
-
A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Institutes of Health. [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021, July 14). PubMed. [Link]
-
Variations of Carbonyl Sulfide During the Dry/Wet Seasons Over the Amazon. (n.d.). Caltech Authors. [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 4-chlorobutyl phenyl sulfide
Content Type: Publish Comparison Guide
Audience: Drug Development Professionals & Bioanalytical Chemists
Executive Summary & Structural Context
4-Chlorobutyl phenyl sulfide (CAS: N/A for specific isomer, generic alkyl phenyl sulfides class) represents a critical structural motif in medicinal chemistry, often serving as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a metabolic precursor.
In mass spectrometry (MS), this molecule presents a "perfect storm" of diagnostic features: a soft heteroatom (Sulfur), a leaving group (Chlorine), and an aromatic anchor (Phenyl).
This guide compares the fragmentation behavior of 4-chlorobutyl phenyl sulfide against its two primary structural analogs:
Key Takeaway: While the Carbon and Oxygen analogs rely on standard benzylic or
The Fragmentation Landscape: Mechanisms & Causality
To interpret the spectrum accurately, one must look beyond simple bond breaking. The sulfur atom is not a passive linker; it is an active nucleophile during the ionization process.
The "Sulfide Effect": Cyclic Sulfonium Formation
Unlike oxygen, sulfur has a diffuse electron cloud and high nucleophilicity. Upon Electron Ionization (EI, 70 eV), the molecular ion (
-
Mechanism: The radical cation on the sulfur attacks the terminal carbon (C4), displacing the chlorine atom.
-
Result: Formation of a five-membered cyclic sulfonium ion (1-phenyltetrahydrothiophenium).
-
Diagnostic Peak: m/z 165 (Loss of Cl).
-
Why it matters: This peak is often absent or very weak in the Ether analog because oxygen is less willing to accommodate the positive charge in a cyclic transition state compared to sulfur.
The McLafferty Rearrangement
The butyl chain provides a
-
Mechanism: Transfer of
-H to Sulfur Cleavage of - bond. -
Result: Elimination of a neutral chlorobutene species to yield the Thiophenol radical cation .
-
Diagnostic Peak: m/z 110 (
).
Isotopic Fingerprinting
-
Molecular Ion (
): The presence of Chlorine and Sulfur creates a distinct pattern.-
M+2: ~37% intensity relative to M (due to
+ ). -
Fragment Ions: Any fragment retaining the Cl (e.g., simple benzylic cleavage) will keep this 3:1 ratio. The cyclic sulfonium ion (m/z 165) loses the Cl, causing the isotope pattern to collapse to the standard sulfur pattern (M+2 ~4.5%).
-
Comparative Analysis: Sulfide vs. Alternatives
The following table contrasts the dominant spectral features of the target molecule against its common analogs.
| Feature | 4-Chlorobutyl Phenyl Sulfide | 4-Chlorobutyl Phenyl Ether (O-Analog) | (4-Chlorobutyl) Benzene (C-Analog) |
| Dominant Mechanism | NGP (Cyclization) | Benzylic Cleavage | |
| Base Peak (Likely) | m/z 165 (Cyclic Sulfonium) or m/z 110 (PhSH) | m/z 94 (PhOH) or m/z 107 ( | m/z 91 (Tropylium) |
| Molecular Ion | Strong | Moderate | Weak to Moderate |
| Loss of Cl (M-35) | Very High Intensity (driven by S-nucleophilicity) | Low Intensity (Direct bond scission only) | Moderate (Secondary carbocation) |
| m/z 123 ( | m/z 107 ( | N/A (forms m/z 91) | |
| Metabolic Confusion | Distinct from Sulfoxide (M+16) | Distinct from Hydroxylated metabolites | N/A |
Analysis of Alternatives:
-
The Ether Analog: Oxygen's high electronegativity destabilizes the cyclic oxonium intermediate. Consequently, the spectrum is dominated by cleavage adjacent to the oxygen (
-cleavage, m/z 107) or rearrangement to phenol (m/z 94). -
The Carbon Analog: Lacking a heteroatom to stabilize the charge or attack the tail, (4-chlorobutyl)benzene fragments almost exclusively to the Tropylium ion (m/z 91) . The loss of Cl is observed but is not the "driving force" mechanism seen in the sulfide.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure data integrity, this protocol includes "Checkpoints"—steps designed to validate the system before sample analysis.
Phase 1: System Suitability (The Checkpoint)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Tune: PFTBA (Perfluorotributylamine). Verify m/z 69, 219, 502 ratios.
-
Validation Standard: Inject Chlorobenzene .
-
Acceptance Criteria: Isotope ratio of m/z 112/114 must be 3:1 (
10%). This confirms the detector is accurately recording chlorine isotopes, which is crucial for the target analyte.
-
Phase 2: Acquisition Parameters
-
Inlet Temp: 250°C (Splitless mode to maximize sensitivity for impurities).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min) - Traps the volatile butyl fragments.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Source Temp: 230°C. Note: Do not exceed 250°C for sulfur compounds to avoid thermal oxidation in the source.
Phase 3: Data Interpretation Workflow
-
Extract Ion Chromatogram (EIC): Plot m/z 165 (Cyclic) and m/z 200 (Parent).
-
Isotope Check: Look at the parent ion.[3][4] Does it have the Cl signature?
-
Fragment Check: Look at m/z 165. Does the Cl signature disappear?
-
Yes: Confirms cyclization (Cl is lost).
-
No: Suggests a co-eluting impurity or incorrect identification.
-
Visualization: Fragmentation Pathways & Decision Logic
Figure 1: Mechanistic Fragmentation Pathway
This diagram illustrates the competition between the "Sulfide Effect" (Cyclization) and standard rearrangements.
Caption: Figure 1: The dominant NGP pathway (Green) displaces Chlorine to form the stable cyclic sulfonium ion (m/z 165), distinguishing it from standard alkyl cleavages.
Figure 2: Analyst's Decision Tree
A logic flow for distinguishing the target sulfide from its analogs and metabolites.
Caption: Figure 2: Rapid identification logic. The presence of Cl isotopes combined with the m/z 165 cyclic ion confirms the Sulfide structure.
References
-
NIST Mass Spectrometry Data Center. Benzene, (4-chlorobutyl)- Mass Spectrum (Carbon Analog Comparison). National Institute of Standards and Technology.[1][5] Available at: [Link]
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. Mass Spectrometry of Organic Compounds.[6] Holden-Day, 1967.[6] (Foundational text on Sulfur Neighboring Group Participation and McLafferty Rearrangements).
-
Gross, M. L. Focus in honor of Fred McLafferty: The Discovery of the McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry, 2004.[7] Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry Interpretation: Isotope Patterns and Fragmentation. Lecture Notes. Available at: [Link]
Sources
A Senior Application Scientist's Guide to IR Spectroscopy of C-S and C-Cl Bonds in Aryl Alkyl Sulfides
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Obvious Peaks
Infrared (IR) spectroscopy is a cornerstone of molecular characterization, providing a rapid, non-destructive method to identify functional groups within a molecule.[1] While much attention is often given to the high-frequency stretches of O-H, N-H, and C=O bonds, the fingerprint region (below 1500 cm⁻¹) holds a wealth of information, particularly for discerning the subtle yet significant vibrations of bonds like carbon-sulfur (C-S) and carbon-chlorine (C-Cl).[2] For researchers in drug development and materials science, where aryl alkyl sulfides are common scaffolds, understanding the nuances of these lower-frequency vibrations is critical for structural elucidation and quality control.
This guide provides an in-depth comparison of the IR spectral features of C-S and C-Cl bonds within the same molecular framework: aryl alkyl sulfides. We will explore the theoretical underpinnings of their vibrational modes, present detailed experimental protocols for accurate data acquisition, and analyze how molecular structure influences their spectral signatures.
Theoretical Framework: The Vibrational Dance of C-S and C-Cl Bonds
The position of a vibrational band in an IR spectrum is primarily governed by two factors: the strength of the bond and the masses of the atoms involved.[3] This can be conceptualized using Hooke's Law, where the bond is treated as a spring. Stronger bonds and lighter atoms result in vibrations at higher frequencies (wavenumbers).
-
The C-Cl Bond: The carbon-chlorine bond is relatively polar, leading to a significant change in dipole moment during vibration. This results in a characteristically strong absorption band in the IR spectrum.[4] Typically, the C-Cl stretching vibration is found in the 850-550 cm⁻¹ range.[5][6] The exact position is sensitive to the electronic environment. For instance, attachment to an sp²-hybridized carbon of an aryl ring can influence the bond order and thus the absorption frequency.
-
The C-S Bond: The carbon-sulfur bond is less polar than the C-Cl bond, and sulfur is a heavier atom than chlorine. Consequently, the C-S stretching vibration occurs at a lower frequency, typically in the 700-600 cm⁻¹ range, and the resulting peak is often weaker in intensity.[4][7] The identification of C-S stretches can sometimes be challenging due to their presence in the crowded fingerprint region and their potential for vibrational coupling with other modes.[7]
Comparative Analysis: A Tale of Two Bonds in Aryl Alkyl Sulfides
To illustrate the interplay of these factors, let's consider a representative molecule, 4-chlorothioanisole (also known as 4-chlorophenyl methyl sulfide).
| Bond | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Key Influencing Factors in Aryl Alkyl Sulfides |
| Aryl C-Cl | 850 - 550 | Strong | Electronic effects of the sulfide group, position on the aromatic ring. |
| Aryl C-S | 700 - 600 | Weak to Medium | Conjugation with the aromatic ring, nature of the alkyl substituent. |
-
Electronic Effects: The sulfur atom in an aryl alkyl sulfide can donate electron density to the aromatic ring through resonance. This can subtly alter the bond character of the C-Cl bond, leading to shifts in its stretching frequency compared to a simple chloroalkane. Conversely, the electron-withdrawing nature of the chlorine atom can influence the electron density around the C-S bond.
-
Substitution Patterns: The position of the chlorine atom on the aryl ring (ortho, meta, or para to the sulfide group) will influence the electronic interplay between the two groups, leading to predictable shifts in their respective vibrational frequencies. The characteristic out-of-plane C-H bending vibrations of the aromatic ring, which are also sensitive to the substitution pattern, can further aid in structural confirmation.[8]
Experimental Protocols: Ensuring Data Integrity
The quality of an IR spectrum is fundamentally dependent on proper sample preparation and data acquisition. For aryl alkyl sulfides, which are often liquids or low-melting solids, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a particularly powerful and convenient technique.[9][10]
Workflow for ATR-FTIR Analysis
Caption: ATR-FTIR workflow for the analysis of liquid aryl alkyl sulfides.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is crucial to avoid cross-contamination.[11]
-
-
Background Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum of the ambient atmosphere and the crystal itself will be subtracted from the sample spectrum to provide a clean representation of the sample's absorbance.
-
-
Sample Application:
-
Place a small drop of the liquid aryl alkyl sulfide onto the center of the ATR crystal. For solid samples, ensure good contact between the solid and the crystal surface.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typical parameters for routine analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[12]
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Apply a baseline correction to account for any sloping baselines.
-
Use the spectrometer software to identify and label the wavenumbers of the key absorption bands.
-
Quantitative Analysis: From Identification to Quantification
While IR spectroscopy is predominantly a qualitative technique, it can be used for quantitative analysis by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[13][14]
Workflow for Quantitative FTIR Analysis
Caption: Workflow for quantitative analysis using FTIR based on the Beer-Lambert Law.
To perform a quantitative analysis of an aryl alkyl sulfide in a mixture, one would need to:
-
Select a suitable absorption band: The chosen band should be unique to the analyte and free from spectral overlap with other components in the mixture. The strong C-Cl stretch is often a good candidate.
-
Prepare calibration standards: A series of solutions with known concentrations of the aryl alkyl sulfide are prepared.[15]
-
Generate a calibration curve: The IR spectra of the standards are recorded, and the absorbance of the selected band is plotted against the concentration. This should yield a linear relationship.[16]
-
Analyze the unknown sample: The IR spectrum of the unknown sample is recorded under the same conditions, and the absorbance of the characteristic band is measured.
-
Determine the concentration: The concentration of the analyte in the unknown sample can be determined by interpolation from the calibration curve.[15]
Conclusion
The analysis of C-S and C-Cl bonds in aryl alkyl sulfides by IR spectroscopy provides a powerful tool for structural characterization. While the C-Cl bond typically gives rise to a strong and easily identifiable absorption, the weaker C-S stretch requires more careful analysis within the fingerprint region. By understanding the theoretical principles that govern these vibrations and employing robust experimental protocols, researchers can confidently extract valuable structural information. The ability to distinguish and analyze these bonds is essential for professionals in fields where the precise structure of organosulfur and organohalogen compounds is of paramount importance.
References
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Quantitative Mineral Analysis by FTIR Spectroscopy. (n.d.). Retrieved from [Link]
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FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]
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Beer-Lambert Law in Spectroscopy #organicchemistry. (2022, October 25). YouTube. Retrieved from [Link]
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PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. (n.d.). EPA. Retrieved from [Link]
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Beer-Lambert law – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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IR - Sadtler Sulfur Compounds. (n.d.). Wiley. Retrieved from [Link]
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Standard curves obtained from FTIR spectra based on Beer-Lambert law. (n.d.). ResearchGate. Retrieved from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]
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Quantitative analysis using ATR-FTIR Spectroscopy. (2011, March 15). Agilent. Retrieved from [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). ResearchGate. Retrieved from [Link]
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Infrared spectra of halogenoalkanes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]
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Spectral Databases. (n.d.). Wiley. Retrieved from [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]
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A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
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Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved from [Link]
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Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. (2021, December 5). Sultan Qaboos University House of Expertise. Retrieved from [Link]
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Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. (2023, July 21). Atmospheric Measurement Techniques. Retrieved from [Link]
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Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
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Spectral Database Index. (n.d.). Infrared & Raman Users Group (IRUG). Retrieved from [Link]
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Structural and Vibrational Studies on 4-(4-Chlorophenyl)-4-Hydroxypiperidine using Experimental and DFT Methods. (n.d.). ResearchGate. Retrieved from [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]
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Experimental and Theoretical Studies on 3-(4-chlorophenyl)-5-(4-Ethoxyphenyl)-4,5-Dihydropyrazole-1-Carbonitrile: DFT Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, And Molecular Docking. (2022, December 12). SSRN. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]
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ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (n.d.). UC Davis Air Quality Research Center. Retrieved from [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of Methylene Carbons in 4-Chlorobutyl Phenyl Sulfide
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of the methylene carbons in 4-chlorobutyl phenyl sulfide, offering a comparative perspective grounded in established principles and experimental data from analogous structures.
Introduction: Decoding the Molecular Environment
The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, steric effects, and the presence of π-systems all contribute to the final resonance frequency. In 4-chlorobutyl phenyl sulfide, the four methylene carbons of the butyl chain are chemically distinct, each experiencing a unique combination of influences from the electron-withdrawing chlorine atom and the phenylthio group. Understanding the interplay of these effects is key to accurately assigning the observed chemical shifts.
Comparative Analysis of Methylene Carbon Chemical Shifts
Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) of Methylene Carbons in 4-Chlorobutyl Phenyl Sulfide and Related Compounds.
| Compound | Cα (S-CH₂) | Cβ (-CH₂-) | Cγ (-CH₂-) | Cδ (-CH₂-Cl) | Solvent |
| 4-Chlorobutyl Phenyl Sulfide (Predicted) | ~32-35 | ~28-31 | ~30-33 | ~44-47 | CDCl₃ |
| 2-Chloroethyl Phenyl Sulfide[1][2] | 36.3 | - | - | 42.9 | CDCl₃ |
| n-Butyl Phenyl Sulfide | 31.8 | 31.5 | 22.3 | 13.8 | CDCl₃ |
| 1,4-Dichlorobutane | 44.9 | 30.2 | 30.2 | 44.9 | CDCl₃ |
Note: Predicted values for 4-chlorobutyl phenyl sulfide are estimated based on additive substituent effects and comparison with the provided experimental data.
The Influence of the Phenylthio Group
The phenylthio (-SPh) group exerts a moderate deshielding effect on the α-carbon (Cα) due to the electronegativity of the sulfur atom. This effect diminishes with distance along the alkyl chain.[3] In n-butyl phenyl sulfide, Cα resonates at approximately 31.8 ppm.
The Impact of the Chlorine Atom
The highly electronegative chlorine atom induces a significant downfield shift (deshielding) on the carbon to which it is attached (Cδ).[3] In 1,4-dichlorobutane, the chlorinated carbons appear at 44.9 ppm. This effect also attenuates with distance.
Synergistic Effects in 4-Chlorobutyl Phenyl Sulfide
In 4-chlorobutyl phenyl sulfide, the chemical shifts of the methylene carbons are determined by the combined influence of the -SPh and -Cl substituents.
-
Cα: Primarily influenced by the -SPh group, its chemical shift is expected to be slightly downfield compared to a simple alkane, likely in the range of 32-35 ppm.
-
Cδ: Directly attached to the chlorine atom, this carbon will be the most deshielded of the methylene carbons, with an expected chemical shift in the range of 44-47 ppm.
-
Cβ and Cγ: These internal methylene carbons will experience attenuated inductive effects from both substituents. Their chemical shifts are anticipated to be in the range of 28-33 ppm, with Cγ likely being slightly more deshielded than Cβ due to the stronger influence of the adjacent chlorine atom.
Advanced Prediction of ¹³C NMR Chemical Shifts
For a more precise determination of chemical shifts, computational methods have become increasingly reliable and are often used to complement or even precede experimental work.
-
Density Functional Theory (DFT) Calculations: DFT methods can provide highly accurate predictions of NMR parameters, including chemical shifts.[4] These calculations take into account the three-dimensional structure and electronic distribution of the molecule.
-
Graph Neural Networks (GNN) and Machine Learning: Modern machine learning models, particularly GNNs, can predict ¹³C NMR chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost.[5][6][7] These models are trained on vast datasets of experimentally determined spectra.
The following diagram illustrates the workflow for predicting ¹³C NMR chemical shifts using computational approaches.
Caption: Workflow for computational prediction of ¹³C NMR chemical shifts.
Experimental Protocol for Acquiring ¹³C NMR Spectra
To obtain high-quality ¹³C NMR data for 4-chlorobutyl phenyl sulfide or its analogs, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0.0 ppm).
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.
-
Acquisition Time: Set the acquisition time to at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
The following diagram outlines the key steps in acquiring a ¹³C NMR spectrum.
Sources
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- 2. spectrabase.com [spectrabase.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]
- 7. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
